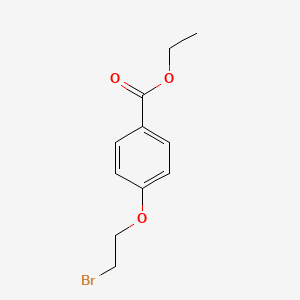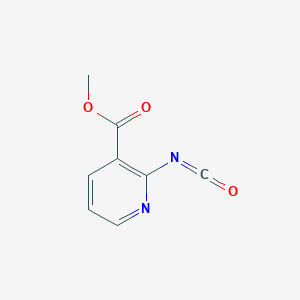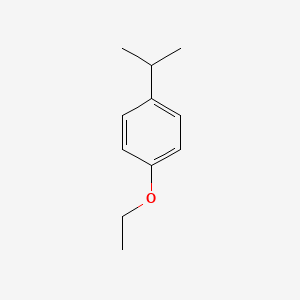
p-Isopropylphenetole
Descripción general
Descripción
P-Isopropylphenetole, also known as 1-Ethoxy-4-isopropylbenzene, is a chemical compound with the molecular formula C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .
Molecular Structure Analysis
The molecular structure of p-Isopropylphenetole consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The compound has a density of 0.9±0.1 g/cm3 .Physical And Chemical Properties Analysis
P-Isopropylphenetole has a boiling point of 224.2±19.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.2±3.0 kJ/mol, and it has a flash point of 90.8±7.7 °C . The compound’s index of refraction is 1.487, and it has a molar refractivity of 51.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Biomedical Applications :Poly(N-isopropyl acrylamide) (pNIPAM), which shares similar properties with p-Isopropylphenetole, is extensively used in bioengineering. Notably, pNIPAM substrates are utilized for the nondestructive release of biological cells and proteins. This is critical in the study of the extracellular matrix (ECM), cell sheet engineering for tissue transplantation, tumor-like spheroid formation, bioadhesion and bioadsorption studies, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Material Science and Nanotechnology :pNIPAM-based smart hydrogels, closely related to p-Isopropylphenetole in structure and function, exhibit unique thermo-responsive properties. These materials are employed in diverse applications, including smart coating, drug delivery, tissue regeneration, and artificial muscles. Advanced functional hydrogels offer promising technological applications in fields like smart actuators, photonic crystals, smart windows, and novel biomedical applications (Tang et al., 2021).
Energy Applications :One-dimensional conducting polymer nanostructures, which include derivatives of p-Isopropylphenetole, have gained attention for their use in solar cells, fuel cells, rechargeable lithium batteries, and electrochemical supercapacitors. Their high conductivity, electrochemical activity, and good mechanical properties make them ideal for such energy applications (Yin & Zheng, 2012).
Synthesis and Chemical Applications :p-Isopropylphenetole has been synthesized through various chemical processes, indicating its relevance in synthetic chemistry. Methods like catalytic transfer dehydrogenation demonstrate its versatility in chemical synthesis and potential applications in various industrial processes (Zhou Sui-an, 2010).
- and nanotechnology. The LCST behavior of these polymers can be tuned for a broader range of applications by varying the copolymer's composition (Jain et al., 2015).
Biomedical Engineering :Poly(N-isopropylacrylamide) (PNIPAM) microgels, similar to p-Isopropylphenetole in their responsive properties, are employed in various biomedical applications. As dispersed particles, they are used in drug delivery and biosensing. When formed into 2D films and 3D aggregates, they exhibit new properties and have been applied in novel biomedical contexts (Guan & Zhang, 2011).
Building Material Applications :Isopropyl palmitate, structurally similar to p-Isopropylphenetole, has been integrated with plasterboard for low-temperature latent heat thermal energy storage. This application in building materials highlights the thermal energy efficiency potential of compounds related to p-Isopropylphenetole (Alkhazaleh, 2021).
Thermosensitive Hydrogel Applications :PNIPAAm hydrogels, closely associated with p-Isopropylphenetole, have been extensively researched for their fast response rate crucial in applications like artificial organs, actuators, and on-off switches. Strategies to enhance the response kinetics of these hydrogels are vital in expanding their practical applications (Zhang et al., 2008).
Sensing Applications :pNIPAm-based hydrogels and microgels, similar to p-Isopropylphenetole in their polymer structure, have been developed for sensing small molecules, macromolecules, and biomolecules. These materials form part of advanced sensing technologies, highlighting the broad potential of polymers related to p-Isopropylphenetole (Li et al., 2015).
Propiedades
IUPAC Name |
1-ethoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWDNZOCKBXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Isopropylphenetole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



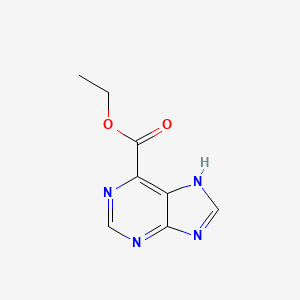
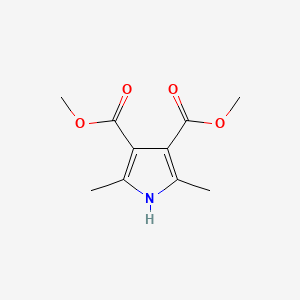
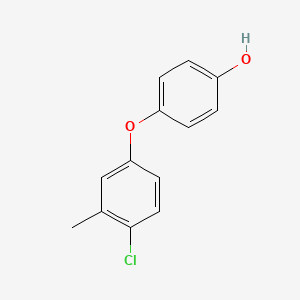
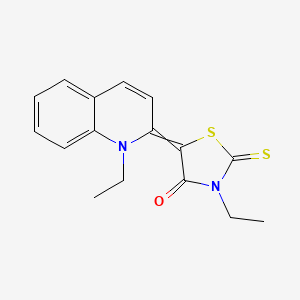
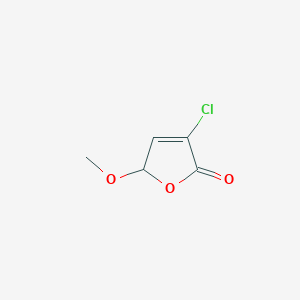
![1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3351973.png)
![2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3351987.png)
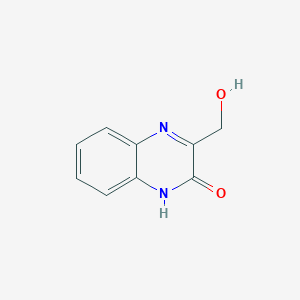

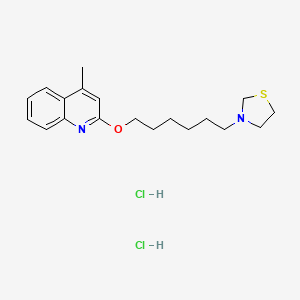
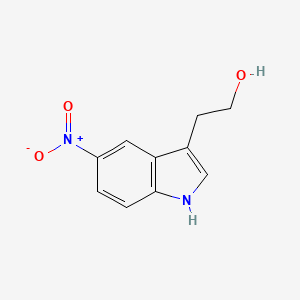
![Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate](/img/structure/B3352028.png)
